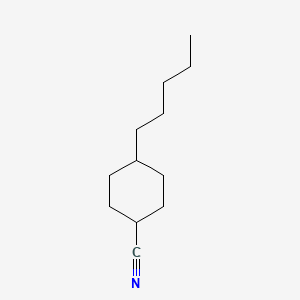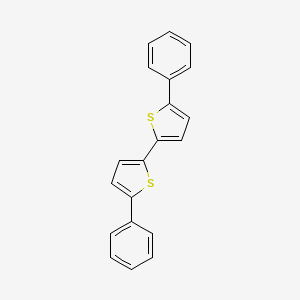
2,2'-Bithiophene, 5,5'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene, 5,5’-diphenyl- is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two thiophene rings connected at the 2-position, with phenyl groups attached at the 5-positions of each thiophene ring. It is known for its unique electronic properties and is often used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5,5’-diphenyl- typically involves the coupling of 2-bromo-5-phenylthiophene with a suitable reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids or esters . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
2,2’-Bithiophene, 5,5’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
科学的研究の応用
2,2’-Bithiophene, 5,5’-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 2,2’-Bithiophene, 5,5’-diphenyl- involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light absorption. In biological systems, it may interact with cellular components, leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: Lacks the phenyl groups, leading to different electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, which can alter its reactivity and applications.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: Contains four thiophene rings, further extending its conjugated system and enhancing its electronic properties.
Uniqueness
2,2’-Bithiophene, 5,5’-diphenyl- is unique due to the presence of phenyl groups at the 5-positions of the thiophene rings. This structural feature imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science.
特性
CAS番号 |
83495-30-1 |
|---|---|
分子式 |
C20H14S2 |
分子量 |
318.5 g/mol |
IUPAC名 |
2-phenyl-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H14S2/c1-3-7-15(8-4-1)17-11-13-19(21-17)20-14-12-18(22-20)16-9-5-2-6-10-16/h1-14H |
InChIキー |
FEHNQAUYPFZIKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


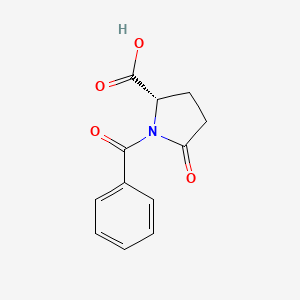
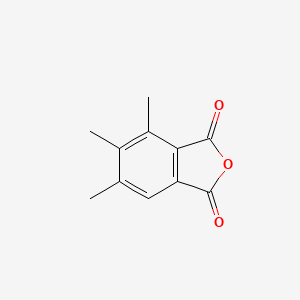

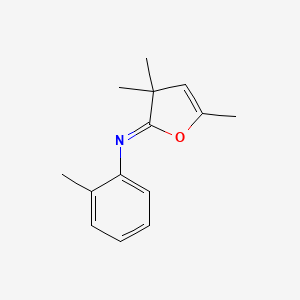
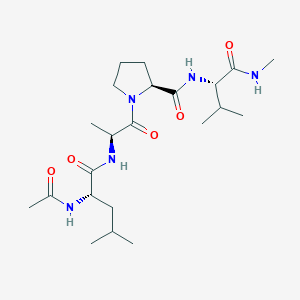
![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
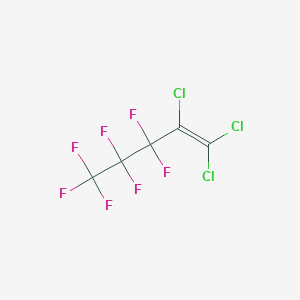
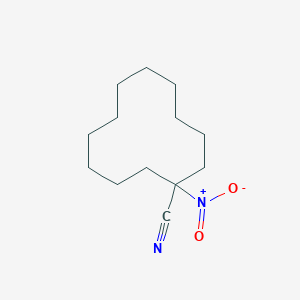
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

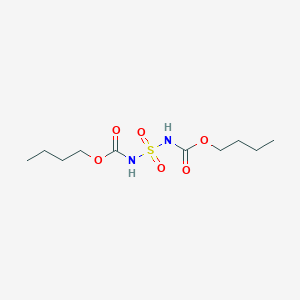
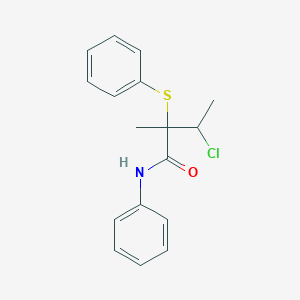
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
